4-chloro-N-(4-fluorophenyl)benzenesulfonamide
CAS No.: 312-56-1
Cat. No.: VC21436659
Molecular Formula: C12H9ClFNO2S
Molecular Weight: 285.72g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 312-56-1 |
|---|---|
| Molecular Formula | C12H9ClFNO2S |
| Molecular Weight | 285.72g/mol |
| IUPAC Name | 4-chloro-N-(4-fluorophenyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C12H9ClFNO2S/c13-9-1-7-12(8-2-9)18(16,17)15-11-5-3-10(14)4-6-11/h1-8,15H |
| Standard InChI Key | NAXZXTLQAQDHBK-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Cl)F |
| Canonical SMILES | C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Cl)F |
Introduction
Chemical Identity and Structural Characteristics
4-Chloro-N-(4-fluorophenyl)benzenesulfonamide (CAS 312-57-2) is a sulfonamide derivative with the molecular formula and a molecular weight of 285.72 g/mol . Its IUPAC name, N-(4-chlorophenyl)-4-fluorobenzenesulfonamide, reflects the substitution of a chlorine atom at the para position of the aniline ring and a fluorine atom on the benzenesulfonyl group. The compound’s structure comprises two aromatic rings connected via a sulfonamide bridge (-SO-NH-), which imparts rigidity and influences its intermolecular interactions .
Crystallographic Analysis
X-ray diffraction studies reveal that the compound crystallizes in a monoclinic system, with the sulfonamide group adopting a twisted conformation relative to the aromatic rings. The dihedral angle between the benzene rings measures approximately 35–40°, facilitating π-π stacking interactions in the solid state . Notably, the crystal structure exhibits whole-molecule disorder, with two distinct orientations related by a twofold rotational axis (occupancy ratio 0.65:0.35) . This disorder arises from steric hindrance between the bulky sulfonamide group and halogen substituents, a phenomenon also observed in related Schiff base analogs .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 285.72 g/mol | |
| Melting Point | 144–146°C (decomposes) | |
| Boiling Point | 315.5°C (estimated) | |
| Density | 1.353 g/cm³ | |
| LogP (Partition Coefficient) | 2.50 |
Synthesis and Manufacturing
The synthesis of 4-chloro-N-(4-fluorophenyl)benzenesulfonamide typically proceeds via a two-step nucleophilic substitution pathway:
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Sulfonation of 4-Fluorobenzenesulfonyl Chloride:
Reaction of 4-fluorobenzenesulfonyl chloride with 4-chloroaniline in dichloromethane under basic conditions (e.g., pyridine or triethylamine) yields the intermediate sulfonamide. The reaction is exothermic, requiring temperature control at 0–5°C to minimize side reactions. -
Purification and Crystallization:
Crude product is purified via recrystallization from ethanol/water mixtures, achieving >98% purity as confirmed by HPLC . Alternative methods, such as column chromatography using silica gel and ethyl acetate/hexane eluents, are employed for laboratory-scale synthesis .
Key challenges include managing the hygroscopic nature of intermediates and avoiding hydrolysis of the sulfonamide group. Yields range from 54% to 66%, depending on the reaction scale and purification techniques .
Reactivity and Functionalization
The compound’s reactivity is dominated by the electron-withdrawing effects of the sulfonamide group and halogen atoms:
-
Nucleophilic Aromatic Substitution:
The para-chloro substituent undergoes substitution with amines or alkoxides at elevated temperatures (80–120°C), enabling derivatization for drug discovery. -
Hydrogen Bonding:
The sulfonamide NH acts as a hydrogen bond donor, forming robust interactions with carbonyl oxygen atoms in co-crystals, as observed in Hirshfeld surface analyses . -
Thermal Stability:
Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, correlating with cleavage of the sulfonamide linkage .
Industrial and Research Applications
Beyond pharmacology, this sulfonamide serves as:
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